4-carbamoyl-1-methyl-1H-pyrazole-5-carboxylic acid

Description

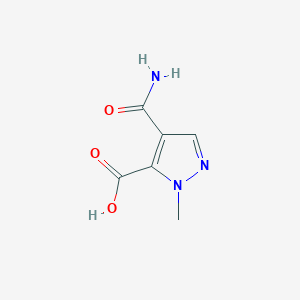

4-Carbamoyl-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a carbamoyl group at the 4-position and a carboxylic acid group at the 5-position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities.

Properties

IUPAC Name |

4-carbamoyl-2-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3/c1-9-4(6(11)12)3(2-8-9)5(7)10/h2H,1H3,(H2,7,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAKJCPBNPZVVFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-carbamoyl-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the reaction of pyrazole derivatives with appropriate reagents. One common method includes the reaction of 1-methyl-1H-pyrazole with a chlorinated carboxylic acid derivative under basic conditions to introduce the carboxylic acid group . Another approach involves the cyclization of suitable precursors, such as hydrazine derivatives, with diketones or ketoesters, followed by functional group modifications to introduce the carbamoyl and carboxylic acid groups .

Industrial Production Methods: Industrial production methods for this compound often utilize cost-effective and scalable processes. For instance, starting from readily available raw materials like pyrazole and acetone, the compound can be synthesized through a series of reactions including methylation, chlorination, and subsequent hydrolysis . These methods are optimized for high yield and purity, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Carbamoyl-1-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4,5-dicarboxylic acid, while reduction could produce 4-carbamoyl-1-methyl-1H-pyrazole-5-methanol .

Scientific Research Applications

Scientific Research Applications

The compound has diverse applications in scientific research, which can be categorized as follows:

Chemistry

- Building Block for Synthesis : It serves as a precursor for synthesizing more complex heterocyclic compounds, facilitating the development of new synthetic methodologies.

- Reactivity Studies : The compound's dual functional groups allow for various chemical transformations, including oxidation and reduction reactions.

Biology

- Biological Activity : Research indicates that 4-carbamoyl-1-methyl-1H-pyrazole-5-carboxylic acid exhibits antimicrobial properties and potential anticancer effects. It is being studied for its enzyme inhibition capabilities.

Medicine

- Drug Development : The compound is explored as a precursor in the design of new pharmaceuticals, particularly as enzyme inhibitors and receptor modulators. Its interaction with specific molecular targets may block substrate access to enzymes, enhancing its therapeutic potential.

Industry

- Agrochemicals : It is utilized in producing agrochemicals due to its reactivity and functional group versatility, contributing to the development of new agricultural products.

Case Study 1: Neuroinflammation Model

A notable study involved administering this compound in a model of neuroinflammation. Results indicated that treated subjects exhibited significantly reduced neuroinflammatory markers compared to controls. This suggests its potential therapeutic role in neurodegenerative diseases.

Case Study 2: Antimicrobial Activity

In another study assessing antimicrobial properties, the compound demonstrated effectiveness against various bacterial strains. This warrants further exploration into its use as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 4-carbamoyl-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound features a difluoromethyl group instead of a carbamoyl group and is used as an intermediate in the synthesis of fungicides.

1-Methyl-1H-pyrazole-5-carboxylic acid: Lacks the carbamoyl group but shares the pyrazole and carboxylic acid functionalities.

Uniqueness: 4-Carbamoyl-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of both carbamoyl and carboxylic acid groups, which confer distinct reactivity and potential biological activities. This dual functionality makes it a valuable scaffold for the development of novel compounds with diverse applications .

Biological Activity

4-Carbamoyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 1006484-27-0) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring with a carbamoyl group and a carboxylic acid moiety, which contribute to its biological properties. The structural formula can be represented as follows:

This structure allows for various interactions with biological targets, enhancing its potential therapeutic applications.

Target Interactions

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in microbial and viral pathogens. Notably, it has been shown to inhibit certain nucleic acid synthesis pathways , which are crucial for the replication of viruses such as HIV .

Biochemical Pathways

The compound's mechanism involves modulation of several biochemical pathways:

- Antiviral Activity : It has demonstrated efficacy against HIV by inhibiting viral replication without targeting the conventional viral enzymes .

- Antimicrobial Properties : The compound exhibits broad-spectrum antimicrobial effects, impacting both bacterial and fungal growth through disruption of cellular processes .

Antiviral Activity

Research indicates that this compound shows promising activity against HIV. In vitro studies have reported dose-dependent inhibition of HIV replication, suggesting its potential as a lead compound in antiviral drug development .

Antimicrobial Activity

In studies evaluating antifungal properties, this compound has been found to be effective against various phytopathogenic fungi. For instance, it outperformed some commercial fungicides in inhibiting fungal growth, indicating its potential utility in agricultural applications .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications to the pyrazole ring or substituents can significantly influence potency and selectivity:

- Substituent Effects : Variations in the substituents on the pyrazole ring have been correlated with changes in inhibitory activity against target pathogens. For example, electron-withdrawing groups enhance antiviral efficacy while altering the physical properties of the compound .

Case Study 1: Antiviral Screening

A study screened a library of pyrazole derivatives including this compound against HIV. The compound displayed non-toxic activity with significant inhibition rates during multiple-round infection assays, highlighting its potential as an antiviral agent .

Case Study 2: Antifungal Efficacy

In agricultural research, this compound was tested against seven different phytopathogenic fungi. Results indicated that it exhibited higher antifungal activity compared to traditional fungicides like boscalid, suggesting its application in crop protection strategies .

Summary of Findings

| Activity Type | Efficacy Level | Notable Findings |

|---|---|---|

| Antiviral | High | Significant inhibition of HIV replication |

| Antimicrobial | Moderate | Effective against multiple fungal species |

| Structure Activity | Variable | Substituents significantly affect potency |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.